molecular formula C12H16OSi B1302281 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol CAS No. 89530-34-7

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Cat. No. B1302281
CAS RN: 89530-34-7
M. Wt: 204.34 g/mol
InChI Key: RVTDALNDYLDVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol” is an organic compound with the empirical formula C12H16OSi . It is also known by the synonym "α-[(Trimethylsilyl)ethynyl]benzenemethanol" .


Synthesis Analysis

The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves unique chemistry of alkynylsilanes (silylacetylenes). The silyl group not only protects the terminal C–H of acetylenes but also can be converted into other functionalities after reaction of the alkynylsilane . The acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with a series of primary amides gives 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in excellent yields .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is represented by the SMILES string CSi(C)C#CC(O)c1ccccc1 . The InChI key for this compound is RVTDALNDYLDVMN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The unique character of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is exemplified not only in the silyl protection of the terminal C–H of acetylenes, but also in the ability of the silyl group to be converted into other functionalities after reaction of the alkynylsilane and to its ability to dictate and improve the regioselectivity of reactions at the triple bond .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5193 and a density of 0.9610 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Hydroalumination Reactions

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has been used in hydroalumination reactions. For instance, it undergoes hydroalumination with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). The resultant adduct anion from DIBAH is trapped with carbonyl compounds at the alpha position to the phenylthio moiety, yielding 1,3-dienes as Peterson olefination products (Tanaka, Kanemasa, & Tsuge, 1990).

Cross-Coupling in Organic Synthesis

This compound is involved in regio- and stereoselective cross-coupling with bis(trimethylsilyl)acetylene, under the presence of a rhodium catalyst. This process leads to the production of 2-hydroxymethyl-(E)-enynes and fluorescent dihydrofuran derivatives (Horita et al., 2007).

Corrosion Inhibition

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has been found effective in inhibiting the corrosion of steel in hydrochloric acid solutions. It functions as a primary inhibitor, and its oligomer film serves as a secondary barrier to reduce the corrosion rate (Growcock & Lopp, 1988).

Stereospecific Reduction

It acts as an intermediate in the stereospecific reduction of propargyl alcohols to yield (E)-3-trimethylsilyl-2-propen-1-ol, a process involving additions to CC and deprotection reactions (Jones & Denmark, 2003).

Asymmetric Hydrolysis

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol undergoes lipase-mediated asymmetric hydrolysis, leading to the production of optically pure compounds, which is significant in enantio-selective synthesis (Shimizu, Kawanami, & Fujisawa, 1992).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification system . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The unique chemistry of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, particularly its ability to improve the regioselectivity of reactions at the triple bond and the subsequent transformations of the silyl group, makes it highly versatile and useful in various chemical reactions . This suggests potential for further exploration and application in organic synthesis.

properties

IUPAC Name

1-phenyl-3-trimethylsilylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDALNDYLDVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375147
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

CAS RN

89530-34-7
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Place lithium hexamethyldisilazane (20 mL of a 1 M solution in tetrahydrofuran, 20 mmol) under an argon atmosphere and cool to 0° C. Add, by dropwise addition, trimethylsilylacetylene (2.83 mL, 20 mmol) and stir for 1 hour at 0° C. Add benzaldehyde (2.03 mL, 20 mmol) in tetrahydrofuran (10 mL). Allow to warm to room temperature and stir for 1 hour. Pour the mixture into ethyl ether and water, separate the organic phase and evaporate the solvent in vacuo. Filter the oil through silica gel (20% ethyl acetate/hexane) and evaporate the solvent in vacuo to yield 4.09 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step Two
Quantity
2.03 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In step a, trimethylsilylacetylene (1) can first be reacted with a non-nucleophilic base, such as lithium hexamethyldisilazane, in a suitable aprotic solvent, such as tetrahydrofuran. The resulting lithium acetylide can then be reacted with the appropriate benzaldehyde compound of structure 2 to give the corresponding α-[(trimethylsilyl)-ethynyl]-benzenemethanol compound of structure 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Place lithium hexamethyldisilazane (12 mL of a IM solution in tetrahydrofuran, 12 mmol) under an argon atmosphere and cool to 0° C. Add trimethylsilylacetylene (1.7 mL, 12 mmol) and stir for 1 hour at 0° C. Add benzaldehyde (1.06 g, 10 mmol) in tetrahydrofuran (25 mL). Allow to warm to room temperature and stir for 3 hours. Pour the mixture into ethyl ether and water, separate the organic phase and evaporate the solvent in vacuo. Filter the oil through silica gel (20% ethyl acetate/hexane) and evaporate the solvent in vacuo to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Reactant of Route 4
Reactant of Route 4
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Reactant of Route 5
Reactant of Route 5
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Reactant of Route 6
Reactant of Route 6
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Citations

For This Compound
1
Citations
S Nakamura, S Kusuda, K Kawamura… - The Journal of Organic …, 2002 - ACS Publications
The reaction of the α-carbanion derived from (trimethylsilyl)vinyl sulfoxides with aldehydes afforded a diastereomeric mixture of the products. Each diastereomer was subjected to …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.